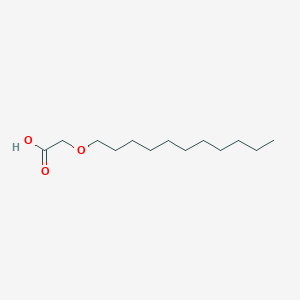![molecular formula C21H23N3O B14159197 N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide CAS No. 395657-50-8](/img/structure/B14159197.png)
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which includes a quinoline moiety substituted with trimethyl groups and an amide linkage
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amide group.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trimethyl and amide groups.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different reactivity and biological activity.
N,N-dimethyl-2,4,6-trinitroaniline: Another compound with dimethylamine substitution, but with different functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Eigenschaften
CAS-Nummer |
395657-50-8 |
|---|---|
Molekularformel |
C21H23N3O |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C21H23N3O/c1-13-10-14(2)20-18(11-13)19(12-15(3)22-20)23-17-8-6-16(7-9-17)21(25)24(4)5/h6-12H,1-5H3,(H,22,23) |
InChI-Schlüssel |
KTVKPQKBBSCNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N(C)C)C |
Löslichkeit |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


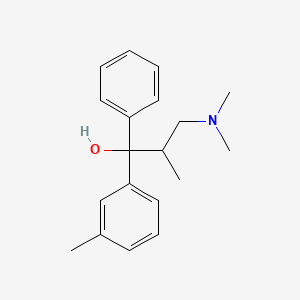
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
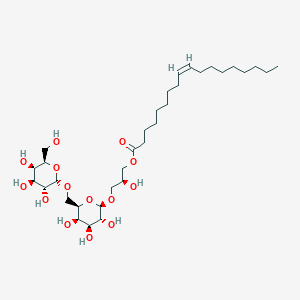
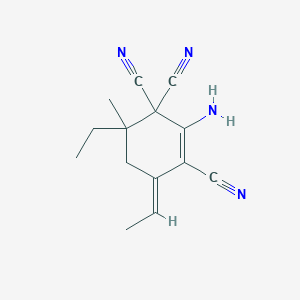
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
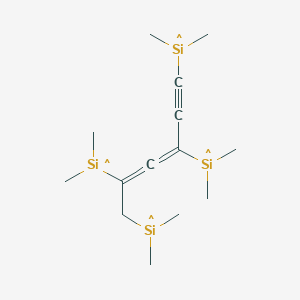
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
